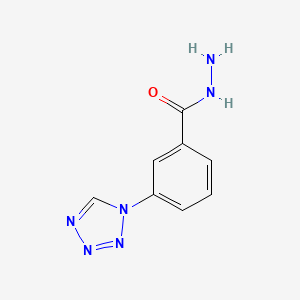

Benzyl-(2,2,2-trifluoro-ethyl)-amine

Übersicht

Beschreibung

Benzyl-(2,2,2-trifluoro-ethyl)-amine is a compound of interest due to its trifluoromethyl group, which is a significant moiety in medicinal chemistry for its ability to mimic the lipophilic nature of a methyl group while resisting metabolic degradation . The compound is related to various research efforts aimed at synthesizing fluorinated amines, which are valuable in the development of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of α-trifluoromethyl benzylic amines, which are structurally related to Benzyl-(2,2,2-trifluoro-ethyl)-amine, has been achieved through the vicinal fluoroarylation of gem-difluoro-2-azadienes. This process involves the use of XPhos as a phase transfer catalyst and the formation of an α-trifluorom

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Chemistry

- Application : Benzyl-(2,2,2-trifluoro-ethyl)-amine is used in the synthesis of various chemical compounds .

- Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Typically, it would be used as a reagent in a chemical reaction .

- Results or Outcomes : The outcomes also depend on the specific synthesis. The product of the reaction would be a new chemical compound .

-

Scientific Field: Material Science

- Application : Benzyl-(2,2,2-trifluoro-ethyl)-amine has been studied in the context of its effects on solvation structures .

- Method of Application : This would involve using the compound in the creation of a solution, and then studying the resulting solvation structures .

- Results or Outcomes : The study found that the presence of the compound alters the solvation structures .

-

Scientific Field: Organic Chemistry

- Application : Benzyl-(2,2,2-trifluoro-ethyl)-amine is used in the synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione .

- Method of Application : The compound is used as a reagent in the chemical reaction to produce 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione .

- Results or Outcomes : The product of the reaction is 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione, a new chemical compound .

-

Scientific Field: Chiral Chemistry

- Application : (S)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a chiral compound that can be synthesized from Benzyl-(2,2,2-trifluoro-ethyl)-amine .

- Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed .

- Results or Outcomes : The outcome is the chiral compound (S)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine .

-

Scientific Field: Pharmaceutical Chemistry

- Application : Benzyl-(2,2,2-trifluoro-ethyl)-amine is used in the synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione , a compound that could have potential pharmaceutical applications.

- Method of Application : The compound is used as a reagent in the chemical reaction to produce 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione .

- Results or Outcomes : The product of the reaction is 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione .

-

Scientific Field: Chiral Chemistry

- Application : (S)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a chiral compound that can be synthesized from Benzyl-(2,2,2-trifluoro-ethyl)-amine . Chiral compounds are important in many areas of science, including pharmaceuticals, as they often have different biological activities depending on their orientation.

- Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed .

- Results or Outcomes : The outcome is the chiral compound (S)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine .

Eigenschaften

IUPAC Name |

N-benzyl-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESAIDYCLWTAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407026 | |

| Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2,2,2-trifluoro-ethyl)-amine | |

CAS RN |

85963-50-4 | |

| Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)

![2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane](/img/structure/B1335580.png)

![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)

![7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1335587.png)

![Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate](/img/structure/B1335592.png)